4-(2,4-dimethylanilino)-1-methyl-2H-pyrazolo[3,4-d]pyrimidin-6-one
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Overview
Description
4-((2,4-Dimethylphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6(7H)-one is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. Its unique structure allows it to interact with various biological targets, making it a valuable molecule for drug discovery and development.
Preparation Methods
The synthesis of 4-((2,4-Dimethylphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route includes the reaction of 2,4-dimethylaniline with a suitable pyrazole derivative, followed by cyclization to form the pyrazolopyrimidine core. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
4-((2,4-Dimethylphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions where functional groups on the aromatic ring or the pyrazolopyrimidine core are replaced with other groups. .
Scientific Research Applications
4-((2,4-Dimethylphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6(7H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: It has shown promise in preclinical studies as a potential therapeutic agent for cancer treatment due to its ability to inhibit specific kinases involved in tumor growth.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 4-((2,4-Dimethylphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6(7H)-one involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of signaling pathways that are crucial for cell proliferation and survival. This inhibition can induce apoptosis in cancer cells and prevent tumor growth .
Comparison with Similar Compounds
Similar compounds to 4-((2,4-Dimethylphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6(7H)-one include other pyrazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: A core structure shared by many kinase inhibitors.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with similar biological activity.
N1-(4-((7-Cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)phenyl)-N8-hydroxyoctanediamide: A potent inhibitor targeting both CDK4/9 and HDAC1
These compounds share structural similarities and biological activities, but 4-((2,4-Dimethylphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6(7H)-one is unique due to its specific substitution pattern and its potential for selective kinase inhibition.
Properties
CAS No. |
6958-88-9 |
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Molecular Formula |
C14H15N5O |
Molecular Weight |
269.30 g/mol |
IUPAC Name |
4-(2,4-dimethylanilino)-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-6-one |
InChI |
InChI=1S/C14H15N5O/c1-8-4-5-11(9(2)6-8)16-12-10-7-15-19(3)13(10)18-14(20)17-12/h4-7H,1-3H3,(H2,16,17,18,20) |
InChI Key |
AMDVKAJNATXZJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=O)N2)C)C |
Origin of Product |
United States |
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